molecular formula C15H14O2 B065489 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone CAS No. 182169-63-7

1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone

Cat. No. B065489
M. Wt: 226.27 g/mol
InChI Key: KDQCXCHDEAQCRJ-UHFFFAOYSA-N
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Description

“1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone” is a chemical compound with the CAS Number: 13021-18-6 . It has a molecular weight of 226.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone” is 1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 226.27 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Microwave-Assisted Synthesis of Phenyl-2-hydroxyacetophenone Derivatives : This study discusses the microwave-assisted synthesis of derivatives, including 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone, highlighting the use of environmentally friendly Suzuki reactions (Soares et al., 2015).

  • Synthesis of Propynol Derivatives : Another paper reports the synthesis of propynol derivatives from 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone, indicating its utility in producing important intermediates for medicine and materials (宋阳君 et al., 2017).

  • Synthesis of 5-Halo-and 5-Nitro-Phenylethanones : This research presents the synthesis of novel compounds starting with acids and including derivatives of 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone (Kwiecień & Szychowska, 2006).

  • Antimicrobial Activity of Isoxazoles : A study synthesized isoxazoles derivatives from 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone and tested their antimicrobial activity (Kumar et al., 2019).

  • Design and Synthesis for Antipsychotics : Research was conducted on derivatives of 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone for potential antipsychotic activity, exploring their anti-dopaminergic and anti-serotonergic effects (Bhosale et al., 2014).

  • Multicomponent Synthesis of Bipyrazoles : This study discusses the one-pot multicomponent synthesis of bipyrazoles using 1-(1-methoxynaphthalen-2-yl)ethanone and related compounds, also evaluating their antimicrobial activity (Ashok et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCXCHDEAQCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408362
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone

CAS RN

182169-63-7
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Li, LM Zhang, JJ Bao, HX Li, JB Xie… - Applied …, 2014 - Wiley Online Library
This work reports Suzuki–Miyaura cross‐coupling reactions of arylboronic acid with aryl halide or aryl dibromide mediated by PdCl 2 (0.05 mol%) and sodium 4‐(1H‐imidazo[4,5‐f][1,10]…
Number of citations: 29 onlinelibrary.wiley.com
JJ Ning, JF Wang, ZG Ren, DJ Young, JP Lang - Tetrahedron, 2015 - Elsevier
Suzuki–Miyaura coupling reactions of arylboronic acids with aryl bromides were mediated by PdCl 2 and bdppmapy (N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) that both …
Number of citations: 13 www.sciencedirect.com

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